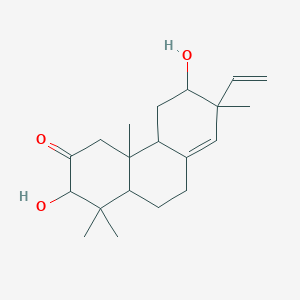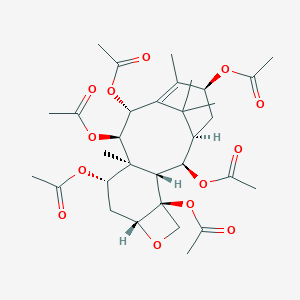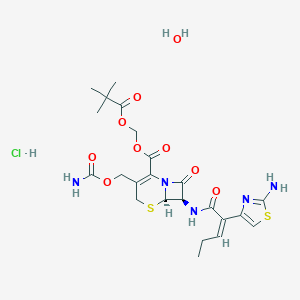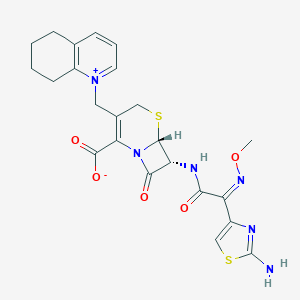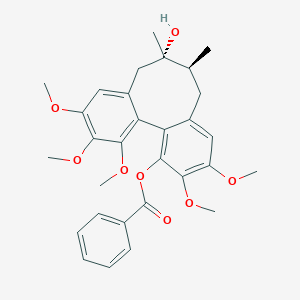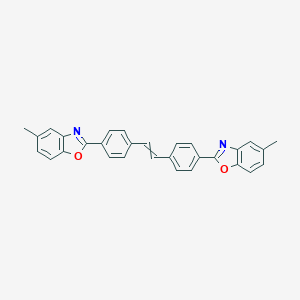
13,14-dihydro-19R-hydroxyPGE1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-dihydro-19R-hydroxyPGE1, also known as alprostadil, is a synthetic prostaglandin E1 (PGE1) analog that has been widely used in scientific research. This molecule has various applications in the field of medicine and biochemistry due to its unique properties and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Research Applications of 13,14-dihydro-19R-hydroxyPGE1
1. Biochemical Research The compound "13,14-dihydro-19R-hydroxyPGE1" is likely involved in biochemical studies related to the metabolic pathways of prostaglandins. These pathways are crucial in understanding inflammatory responses, pain, and fever regulation mechanisms within the human body.
2. Pharmacological Studies Even though the request is to exclude drug use and dosage, it's worth noting that compounds like "13,14-dihydro-19R-hydroxyPGE1" might be subjects of pharmacological research focusing on their mechanism of action, interaction with cellular receptors, and potential therapeutic applications in various diseases, barring the dosage and side-effect profiles.
3. Molecular Biology In molecular biology, such compounds are often used to understand the interaction at the cellular level, possibly involving signal transduction pathways. This understanding can lead to insights into how cells respond to various stimuli and how this can be modulated for therapeutic benefits.
Scientific Research Applications of 13,14-dihydro-19R-hydroxyPGE1
1. Inflammation and Resolution Mechanisms Research has indicated that certain derivatives of the related compound, docosahexaenoic acid (DHA), which share structural similarities with 13,14-dihydro-19R-hydroxyPGE1, are involved in anti-inflammatory and pro-resolving lipid mediator biosynthesis. These studies are significant for understanding the role of similar compounds in inflammation and the resolution process within the human body (Deng et al., 2014).
2. Bioactive Compound Synthesis Aminocyclitols, which are related to the broader category of compounds including 13,14-dihydro-19R-hydroxyPGE1, have been synthesized and evaluated for their biological activities. This research highlights the potential of these compounds in developing new therapeutic agents (Kurbanoğlu, 2016).
3. Metabolic Pathways in Human Seminal Vesicles Prostaglandin pathways, which are closely related to the metabolism of 13,14-dihydro-19R-hydroxyPGE1, are crucial for understanding the physiological functions of human seminal vesicles. The identification of novel cytochrome P450 enzymes in these pathways sheds light on the complex biochemistry of human reproductive systems (Bylund et al., 1999).
4. Role in Anti-inflammatory Actions Hydroxylated omega-3 fatty acid species, similar to 13,14-dihydro-19R-hydroxyPGE1, are studied for their transformation into biologically active metabolites, which contribute to anti-inflammatory and anti-proliferative responses. Understanding these mechanisms is essential for developing new treatments for chronic inflammatory conditions (Wendell et al., 2015).
Eigenschaften
Produktname |
13,14-dihydro-19R-hydroxyPGE1 |
|---|---|
Molekularformel |
C20H36O6 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
HNLDBJMVKYEERT-FSNPWBFUSA-N |
Isomerische SMILES |
C[C@H](CCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
SMILES |
O=C1[C@H](CCCCCCC(O)=O)[C@@H](CC[C@@H](O)CCC[C@H](O)C)[C@H](O)C1 |
Kanonische SMILES |
CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Synonyme |
19(R)-hydroxy PGE0; 13,14-dihydro-19(R)-hydroxy PGE1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



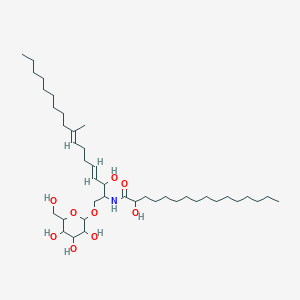
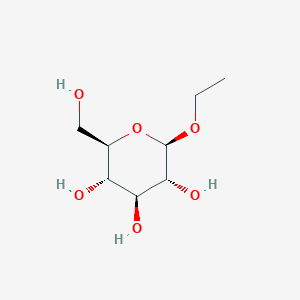
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)

